FRAX486 is a potent, selective, small-molecule inhibitor of group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [ [], [], [] ] PAKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, survival, motility, and morphology. [ [], [], [], [] ] They are activated by small GTPases, Rac1 and Cdc42, and are often overexpressed in various cancers. [ [], [] ] Due to its inhibitory effect on PAKs, FRAX486 has emerged as a valuable tool in scientific research for investigating the roles of PAKs in various cellular processes and diseases, including cancer, neurological disorders, and fungal infections. [ [], [], [] ]
FRAX486 is a small-molecule inhibitor specifically targeting P21-activated kinase 2 (PAK2), which plays a critical role in various cellular processes, including cytoskeletal dynamics and cell signaling. It was identified through a high-throughput screening of a kinase-focused small molecule library, demonstrating selectivity for group I PAKs over group II PAKs. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurological disorders.
FRAX486 is classified as a PAK inhibitor, specifically designed to modulate the activity of PAK2. Its chemical structure is identified as 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-(piperazin-1-yl)phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The compound has been utilized in various preclinical studies to explore its effects on cancer metastasis and neurological conditions such as fragile X syndrome .
The synthesis of FRAX486 involved a traditional structure-activity relationship approach. Initial high-throughput screening identified a promising scaffold from over 12,000 compounds, which was further refined to enhance its inhibitory effects on PAK2. The synthesis process typically includes:
Detailed synthetic routes are often documented in medicinal chemistry literature, emphasizing the importance of optimizing yield and purity during the synthesis process .
The molecular structure of FRAX486 is characterized by several functional groups that contribute to its biological activity:
The molecular formula is C20H22Cl2F N5O, with a molecular weight of approximately 426.33 g/mol. The compound's structural data can be visualized using computational chemistry software to analyze its conformational properties and potential interactions with target proteins .
FRAX486 primarily acts as an inhibitor of PAK2 through competitive inhibition at the ATP-binding site. The mechanism involves:
The mechanism by which FRAX486 exerts its effects involves several key processes:
Studies have demonstrated that treatment with FRAX486 can significantly decrease cell migration and invasion in vitro, as well as tumor growth in vivo models.
FRAX486 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for biological assays and potential therapeutic applications .
FRAX486 has shown promise in various scientific applications:
p21-activated kinases (PAKs) are serine/threonine kinases that function as critical signaling nodes regulating cytoskeletal dynamics, cell proliferation, survival, and motility. The PAK family comprises six isoforms divided into Group I (PAK1–3) and Group II (PAK4–6). Group I PAKs are activated by Rho GTPases (Cdc42, Rac1), triggering phosphorylation cascades that modulate actin polymerization, membrane ruffling, and focal adhesion turnover [3] [5]. Pathologically, PAK1/2/3 are dysregulated in multiple disorders:
Therapeutic targeting of PAKs is justified by their dual roles as disease amplifiers and signaling integrators:
FRAX486 (6-(2,4-dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one) emerged from high-throughput screens for allosteric PAK inhibitors. Its design optimized in vivo stability and blood-brain barrier (BBB) penetration [5] [10]. Pharmacologically, it exhibits:
Table 1: FRAX486 Inhibitory Profile Against PAK Isoforms
PAK Isoform | IC₅₀ (nM) | Biological Role |
---|---|---|
PAK1 | 14 | Cytoskeletal remodeling, EMT promotion |
PAK2 | 33 | Survival signaling, autophagy regulation |
PAK3 | 39 | Dendritic spine stabilization |
PAK4 | 575 | Actin organization (weakly inhibited) |
Data compiled from enzymatic assays [1] [4] [8]
Molecular Pharmacology and Cellular Effects
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1